N-t-Butoxycarbonyl-Valacyclovir-D4 is a protected derivative of valacyclovir, which itself is a prodrug of acyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, including herpes simplex virus and varicella-zoster virus. The compound is characterized by the presence of a t-butoxycarbonyl (Boc) protecting group on the valine moiety, which enhances its stability and allows for selective reactions during synthesis.
N-t-Butoxycarbonyl-Valacyclovir-D4 can be classified as a pharmaceutical intermediate in the synthesis of antiviral agents. It is structurally related to valacyclovir, which is classified as an antiviral drug. The molecular formula for N-t-Butoxycarbonyl-Valacyclovir-D4 is with a molecular weight of approximately 424.45 g/mol .
The synthesis of N-t-Butoxycarbonyl-Valacyclovir-D4 typically involves the reaction of N-t-butoxycarbonyl-L-valine with acyclovir in the presence of a coupling agent such as dicyclohexylcarbodiimide or N-(3-dimethylaminopropyl)-N-ethylcarbodiimide. This process can be performed in a dipolar aprotic solvent like dimethylformamide, with the addition of a base catalyst such as 4-dimethylaminopyridine to facilitate the formation of an ester bond between the hydroxyl group of acyclovir and the carboxylic acid group of the Boc-protected valine .
The reaction proceeds through several steps:
The molecular structure of N-t-Butoxycarbonyl-Valacyclovir-D4 features a bicyclic system typical of acyclovir, with an attached valine moiety that is protected by the Boc group. The structural representation includes:
The compound's structural data can be summarized as follows:
N-t-Butoxycarbonyl-Valacyclovir-D4 undergoes several chemical reactions, primarily focusing on its deprotection and subsequent conversion to valacyclovir. Key reactions include:
These reactions are significant for its application in drug formulation and delivery.
N-t-Butoxycarbonyl-Valacyclovir-D4 acts as a prodrug that enhances oral bioavailability through its conversion into acyclovir after administration. The mechanism involves:
N-t-Butoxycarbonyl-Valacyclovir-D4 possesses distinct physical and chemical properties that influence its behavior in pharmaceutical applications:
Relevant data includes:
N-t-Butoxycarbonyl-Valacyclovir-D4 serves several important roles in scientific research and pharmaceutical development:
N-t-Boc-valacyclovir-d4 is systematically named as [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate [1] [5] [6]. This IUPAC name precisely defines:
Its molecular formula is C₁₈H₂₄D₄N₆O₆ (molecular weight: 428.48 g/mol) [1] [3] [6]. This formula confirms:
Table 1: Key Identifier Codes for N-t-Boc-valacyclovir-d4
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1346617-11-5 | [1] [6] |
| Related CAS (Unlabelled) | 502421-44-5 | [1] [8] |
| InChI Key | FGLBYLSLCQBNHV-YUQOGSRCSA-N | [1] |
| Canonical SMILES | CC(C)C(C(=O)OC(COCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | [1] [9] |
| Isomeric SMILES | [2H]C([2H])(OCn1cnc2C(=O)NC(=Nc12)N)C([2H])([2H])OC(=O)C@@HNC(=O)OC(C)(C)C | [6] [9] |
The deuterium atoms are strategically positioned on the ethylene bridge of the valacyclovir moiety, specifically replacing all four hydrogens in the -OCH₂CH₂O- linker [1] [6]. This is confirmed by:
The deuterium labeling serves critical roles in research applications:
Table 2: Analytical Advantages of Deuterium Labeling
| Application | Advantage | Example in Research |
|---|---|---|
| Mass Spectrometry | +4 Da mass shift enables baseline separation from unlabelled species | Quantification of acyclovir impurities in complex matrices [5] |
| Metabolic Studies | Reduced C-H bond cleavage minimizes false-positive degradation products | Tracing enzymatic hydrolysis pathways [5] [9] |
| NMR Spectroscopy | Absence of ¹H signals in deuterated regions simplifies spectral interpretation | Monitoring deprotection kinetics [9] |
N-t-Boc-valacyclovir-d4 shares core structural elements with valacyclovir and acyclovir but features key modifications:
Table 3: Structural Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Role |
|---|---|---|---|---|
| N-t-Boc-valacyclovir-d4 | C₁₈H₂₄D₄N₆O₆ | 428.48 | Boc-protected amine, deuterated ethylene linker | Analytical standard, synthetic intermediate |
| Valacyclovir (prodrug) | C₁₃H₂₀N₆O₄ | 324.34 | L-valyl ester, undeterated linker | Orally bioavailable acyclovir precursor [7] |
| Acyclovir (active form) | C₈H₁₁N₅O₃ | 225.21 | Guanine analog, hydroxyethoxymethyl group | Direct antiviral agent [4] [10] |
| N-t-Boc-valacyclovir (unlabelled) | C₁₈H₂₈N₆O₆ | 424.45 | Boc-protected amine, undeuterated linker | Synthetic precursor [8] |
The Boc protection and deuterium labeling fundamentally alter the compound’s behavior:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.:
CAS No.: 37734-05-7